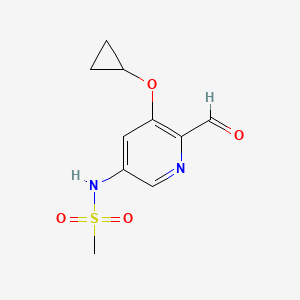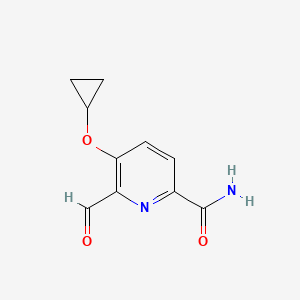
2,3-dihydro-1H-indene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indene-1,3-dicarbaldehyde is an organic compound with the molecular formula C11H10O2. It is a derivative of indene, characterized by the presence of two aldehyde groups at the 1 and 3 positions of the indene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the cycloaddition of 1H-indene-1,2,3-trione with norbornene, catalyzed by rhodium (I) complexes. This reaction proceeds via a decarbonylative cycloaddition mechanism, resulting in the formation of 2,3-dihydro-1H-inden-1-one derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2,3-Dihydro-1H-indene-1,3-dicarboxylic acid
Reduction: 2,3-Dihydro-1H-indene-1,3-dimethanol
Substitution: Various substituted indene derivatives
Scientific Research Applications
2,3-Dihydro-1H-indene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1,3-dicarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. These reactions are facilitated by the electron-deficient nature of the carbonyl carbon in the aldehyde groups.
Comparison with Similar Compounds
Similar Compounds
Indane (2,3-Dihydro-1H-indene): A hydrocarbon derivative of indene, lacking the aldehyde groups.
1H-Indene-1,2,3-trione: A triketone derivative of indene, used in cycloaddition reactions.
2,2-Dihydroxy-1H-indene-1,3(2H)-dione (Ninhydrin): A compound used in amino acid analysis and protein detection.
Uniqueness
2,3-Dihydro-1H-indene-1,3-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-4,6-9H,5H2 |
InChI Key |
DGSDZSWQWRAJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno[2,3-f][1]benzothiole-2,6-diide;carbanide;tin(4+)](/img/structure/B14804865.png)
![4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14804872.png)


![Methyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804898.png)

![1-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14804914.png)
![ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate](/img/structure/B14804918.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14804921.png)


![N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine](/img/structure/B14804935.png)
![N'-[2-(4-chloro-3-methylphenoxy)acetyl]biphenyl-4-carbohydrazide](/img/structure/B14804936.png)
![(2Z)-2-cyano-2-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}ethanamide](/img/structure/B14804938.png)
